
4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of an aminophenyl group attached to a thiazole ring, along with two diethylamine groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine typically involves the reaction of 4-aminophenylthiazole with diethylamine under controlled conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino group or the thiazole ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted under mild to moderate conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted thiazole compounds. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenyl disulfide: Known for its use as a crosslinking agent in polymerization reactions.
4-Aminothiophenol: Employed in the synthesis of pectin-4-aminothiophenol conjugates and in the development of DNA detection methods.
4,4’-Thiodianiline: Used as a chemical intermediate in the production of dyes and as a precursor for the synthesis of polyimine vitrimers.
Uniqueness
4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the thiazole ring and diethylamine groups allows for versatile reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse scientific research applications further highlight its uniqueness compared to similar compounds.
Propiedades
Fórmula molecular |
C13H17N3S |
|---|---|
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)-N,N-diethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H17N3S/c1-3-16(4-2)13-15-12(9-17-13)10-5-7-11(14)8-6-10/h5-9H,3-4,14H2,1-2H3 |
Clave InChI |
DLWAEBGXCYLHJN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=CS1)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809120.png)
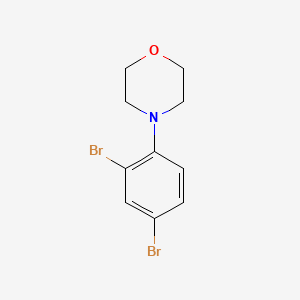
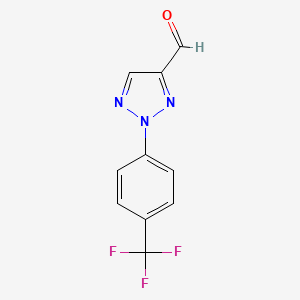

![2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11809148.png)

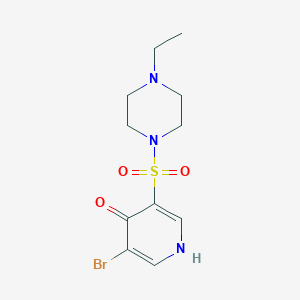
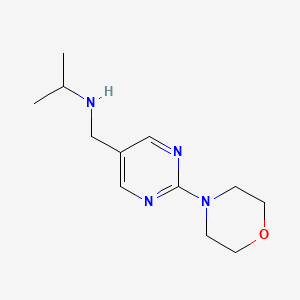

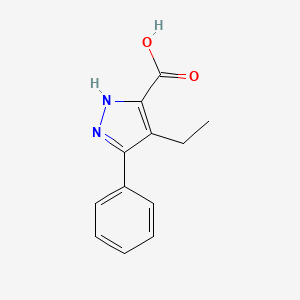

![(4,6-Dibromothieno[3,4-b]thiophen-2-yl)(phenyl)methanone](/img/structure/B11809195.png)


